Cas no 2034396-23-9 (5-methyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]-1,2-oxazole-3-carboxamide)

5-Methyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]-1,2-oxazole-3-carboxamide is a synthetic small-molecule compound featuring a cyclohexyl core substituted with a pyrazine and oxazole carboxamide moiety. Its stereospecific (1r,4r) configuration ensures precise molecular interactions, making it valuable for targeted applications in medicinal chemistry and drug discovery. The compound's structural rigidity, conferred by the cyclohexyl and heterocyclic groups, enhances binding affinity and selectivity, particularly in enzyme or receptor modulation. Its oxazole and pyrazine functionalities contribute to favorable pharmacokinetic properties, including solubility and metabolic stability. This compound is suited for research in kinase inhibition or other therapeutic pathways requiring well-defined molecular scaffolds.
5-methyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]-1,2-oxazole-3-carboxamide structure
2034396-23-9 structure
Product Name:5-methyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]-1,2-oxazole-3-carboxamide
CAS No:2034396-23-9
MF:C15H18N4O3
MW:302.3284
CID:5349208
Update Time:2025-10-08

5-methyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]-1,2-oxazole-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • OEXVPUJIAVVFHQ-HAQNSBGRSA-N
    • 5-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-3-carboxamide
    • 5-methyl-N-(4-pyrazin-2-yloxycyclohexyl)-1,2-oxazole-3-carboxamide
    • 5-methyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]-1,2-oxazole-3-carboxamide
    • Inchi: 1S/C15H18N4O3/c1-10-8-13(19-22-10)15(20)18-11-2-4-12(5-3-11)21-14-9-16-6-7-17-14/h6-9,11-12H,2-5H2,1H3,(H,18,20)
    • InChI Key: OEXVPUJIAVVFHQ-UHFFFAOYSA-N
    • SMILES: O(C1C([H])=NC([H])=C([H])N=1)C1([H])C([H])([H])C([H])([H])C([H])(C([H])([H])C1([H])[H])N([H])C(C1C([H])=C(C([H])([H])[H])ON=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 374
  • XLogP3: 1.6
  • Topological Polar Surface Area: 90.1

5-methyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]-1,2-oxazole-3-carboxamide Pricemore >>

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Additional information on 5-methyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]-1,2-oxazole-3-carboxamide

Recent Advances in the Study of 5-methyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]-1,2-oxazole-3-carboxamide (CAS: 2034396-23-9)

The compound 5-methyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]-1,2-oxazole-3-carboxamide (CAS: 2034396-23-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its unique oxazole-carboxamide scaffold and pyrazine-cyclohexyl moiety, has been the subject of several studies aimed at elucidating its pharmacological properties, mechanism of action, and potential as a drug candidate.

Recent research has focused on the synthesis and optimization of this compound, with particular emphasis on its stereochemistry and structural analogs. The (1r,4r) configuration of the cyclohexyl ring has been shown to play a critical role in its biological activity, influencing its binding affinity to target proteins. Computational modeling and X-ray crystallography studies have provided insights into the molecular interactions that underpin its efficacy, highlighting the importance of the pyrazin-2-yloxy group in mediating these interactions.

In vitro and in vivo studies have demonstrated that 5-methyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]-1,2-oxazole-3-carboxamide exhibits promising activity against a range of biological targets, including kinases and GPCRs implicated in inflammatory and oncogenic pathways. Notably, its selectivity profile and favorable pharmacokinetic properties make it a compelling candidate for further development. Recent preclinical data suggest that this compound may have applications in treating autoimmune disorders and certain types of cancer, although further validation is required.

The compound's synthetic route has also been refined to improve yield and scalability, addressing challenges associated with the stereoselective introduction of the pyrazine moiety. Green chemistry approaches have been explored to minimize environmental impact, reflecting broader trends in sustainable drug development. These advancements are expected to facilitate larger-scale production for clinical trials.

Despite these promising findings, several challenges remain. The compound's metabolic stability and potential off-target effects require thorough investigation to ensure its safety and efficacy in humans. Ongoing research is also exploring its potential in combination therapies, leveraging its unique mechanism of action to enhance therapeutic outcomes. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its translation into clinical applications.

In conclusion, 5-methyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]-1,2-oxazole-3-carboxamide represents a promising avenue for drug discovery, with its distinctive chemical structure and biological activity offering multiple opportunities for therapeutic intervention. Continued research into its pharmacology and optimization will be critical to unlocking its full potential in addressing unmet medical needs.

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